methyl N-1,3-benzothiazol-2-yl-3,3,3-trifluoro-2-(2-phenylhydrazinyl)alaninate
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Overview
Description
METHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE is a complex organic compound that features a benzothiazole ring, a trifluoromethyl group, and a phenylhydrazine moiety
Preparation Methods
The synthesis of METHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with Phenylhydrazine: The final step involves coupling the benzothiazole derivative with phenylhydrazine under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
METHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
METHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of METHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The trifluoromethyl group enhances its binding affinity and stability, while the benzothiazole ring facilitates interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and trifluoromethyl-substituted compounds. Compared to these, METHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:
2-Aminobenzothiazole: A simpler benzothiazole derivative with antimicrobial properties.
Trifluoromethylbenzene: A compound with a trifluoromethyl group, used in various chemical syntheses.
Phenylhydrazine: A compound used in the synthesis of azo dyes and pharmaceuticals
Properties
Molecular Formula |
C17H15F3N4O2S |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-(2-phenylhydrazinyl)propanoate |
InChI |
InChI=1S/C17H15F3N4O2S/c1-26-14(25)16(17(18,19)20,24-23-11-7-3-2-4-8-11)22-15-21-12-9-5-6-10-13(12)27-15/h2-10,23-24H,1H3,(H,21,22) |
InChI Key |
CQEUJZLNGGERID-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC1=NC2=CC=CC=C2S1)NNC3=CC=CC=C3 |
Origin of Product |
United States |
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